molecular formula C18H12N4O3 B5965997 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B5965997
M. Wt: 332.3 g/mol
InChI Key: WPKZBLMAZKDLEE-UHFFFAOYSA-N
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Description

2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines a quinoline core with an oxadiazole ring and a nitrophenyl group

Properties

IUPAC Name

3-(2-methylquinolin-4-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c1-11-10-15(14-4-2-3-5-16(14)19-11)17-20-18(25-21-17)12-6-8-13(9-7-12)22(23)24/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKZBLMAZKDLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst. For example, 4-nitrobenzonitrile can be reacted with hydrazine hydrate to form 4-nitrophenylhydrazine, which is then cyclized to form the oxadiazole ring.

    Coupling with Quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative. This can be achieved through a condensation reaction, where the oxadiazole is reacted with 2-methylquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 2-carboxy-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline.

Scientific Research Applications

2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity.

    Electronic Applications: In materials science, the compound’s electronic properties are utilized in the design of semiconductors and LEDs, where it functions by facilitating charge transport and emission of light.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with an amino group instead of a nitro group.

    2-methyl-4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a chloro group instead of a nitro group.

    2-methyl-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of the nitro group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and antimicrobial agents.

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